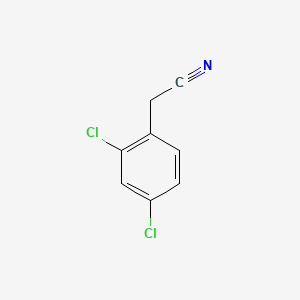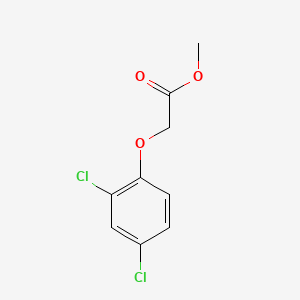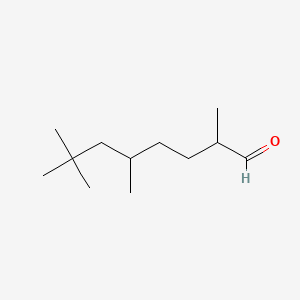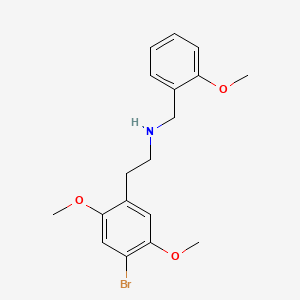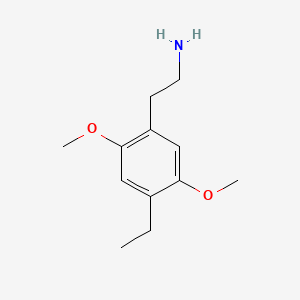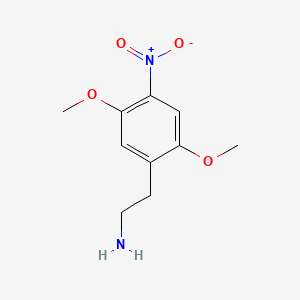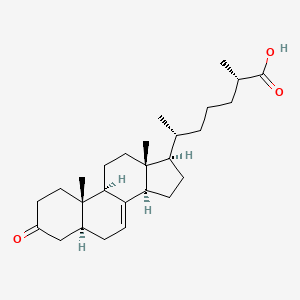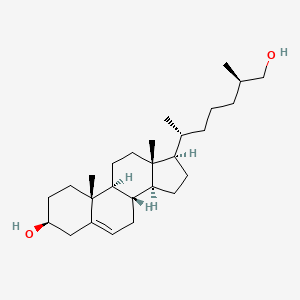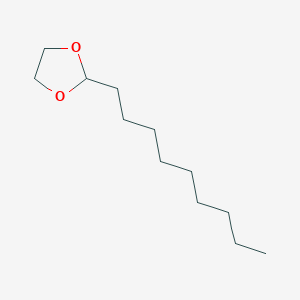
2-n-Nonyl-1,3-dioxolane
Vue d'ensemble
Description
2-Nonyl-1,3-dioxolane is a biochemical with a molecular weight of 200.32 . It is used as an absorption and penetration enhancer in transdermal applications .
Molecular Structure Analysis
The molecular formula of 2-Nonyl-1,3-dioxolane is C12H24O2 . It contains a total of 38 bonds, including 14 non-H bonds, 8 rotatable bonds, 1 five-membered ring, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
2-Nonyl-1,3-dioxolane is a clear oil with a boiling point of 68-70°C at 0.01mm pressure and a density of 0.8923 g/cm3 .Applications De Recherche Scientifique
Améliorant de la Livraison Transdermique de Médicaments
Le 2-n-Nonyl-1,3-dioxolane est utilisé comme un amplificateur d'absorption et de pénétration pour les systèmes de délivrance transdermique de médicaments. Il facilite le passage des agents thérapeutiques à travers la peau, améliorant ainsi leur biodisponibilité et leur efficacité .
Pénétration des Médicaments Antifongiques
Ce composé améliore la pénétration de l'éconazole, un médicament antifongique, dans l'ongle humain. Il est un ingrédient clé du vernis EcoNail™, qui contient 18% de this compound pour améliorer la délivrance du médicament pour les infections des ongles .
Analyse Quantitative dans le Sérum Humain
Une méthodologie quantitative a été développée pour déterminer la présence de this compound dans le sérum humain. Cela implique une extraction en phase solide et une analyse par chromatographie en phase gazeuse-spectrométrie de masse, indiquant son importance dans les études pharmacocinétiques .
Formulation de Vernis à Ongles
Le composé est utilisé dans la formulation des vernis à ongles pour améliorer la pénétration du médicament dans l'ongle. Cette application est particulièrement pertinente pour les traitements nécessitant une délivrance ciblée vers le lit de l'ongle .
Mécanisme D'action
Target of Action
The primary target of 2-n-Nonyl-1,3-dioxolane is the nail barrier . This compound is used as an absorption and penetration enhancer in transdermal applications .
Mode of Action
This compound works by improving the penetration of drugs into the nail . For instance, it has been used to enhance the permeation of econazole from a nail lacquer formulation . The addition of this compound was found to increase the permeation of econazole 6 times higher than the control .
Biochemical Pathways
It is known that the compound enhances drug diffusion through the dense ungual keratin layers . This suggests that it may interact with the structural proteins in the nail, altering their conformation and allowing for increased drug penetration.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs it is formulated with. For example, it has been shown to increase the permeation of econazole into the nail, which would increase the drug’s bioavailability .
Result of Action
The primary result of this compound’s action is an increase in drug penetration into the nail . This can lead to improved efficacy of topical treatments for conditions like onychomycosis, a fungal nail infection .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the physical state of the nail, such as its thickness and hydration level, could affect the compound’s ability to enhance drug penetration . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-n-Nonyl-1,3-dioxolane plays a significant role in biochemical reactions by enhancing the absorption and penetration of other compounds. It interacts with various enzymes, proteins, and biomolecules to facilitate this process. For instance, it has been shown to enhance the penetration of econazole, an antifungal drug, through the human nail by interacting with the keratin fibers in the nail plate . This interaction likely involves the disruption of the keratin structure, allowing for increased drug permeability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, its role as a penetration enhancer can lead to increased intracellular concentrations of therapeutic agents, thereby amplifying their effects. For example, in the context of onychomycosis treatment, this compound enhances the delivery of antifungal agents to the infected nail bed, improving therapeutic outcomes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and disrupts the lipid bilayers of cell membranes, increasing their permeability. This disruption facilitates the entry of other molecules into the cell. Additionally, this compound may inhibit or activate specific enzymes involved in drug metabolism, further enhancing the bioavailability of co-administered drugs . These interactions can lead to changes in gene expression, promoting the synthesis of proteins that aid in drug absorption and distribution.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy as a penetration enhancer can diminish with prolonged exposure. Studies have shown that the compound can degrade over time, leading to a reduction in its ability to enhance drug penetration . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances drug penetration without causing significant adverse effects. At higher doses, toxic effects such as skin irritation and systemic toxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nail bed in onychomycosis treatment . The compound’s ability to enhance drug penetration is partly due to its distribution within the lipid bilayers of cell membranes, where it disrupts the membrane structure and increases permeability.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized within the lipid bilayers of cell membranes, where it exerts its penetration-enhancing effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity.
Propriétés
IUPAC Name |
2-nonyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILHXCDZYWYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063427 | |
| Record name | 1,3-Dioxolane, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4353-06-4 | |
| Record name | 2-n-Nonyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Nonyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4353-06-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nonyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1S2N84X7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



